Product packaging for N-[(1,1-Dimethylethoxy)carbonyl]-S(phenylmethyl)-L-cysteine(Cat. No.:CAS No. 5068-28-0)

N-[(1,1-Dimethylethoxy)carbonyl]-S(phenylmethyl)-L-cysteine

Cat. No.: B558077
CAS No.: 5068-28-0
M. Wt: 311.4 g/mol
InChI Key: IFVORPLRHYROAA-UHFFFAOYSA-N
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Description

Significance of Cysteine Amino Acid and its Thiol Functionality

The amino acid cysteine, though one of the least abundant, is highly conserved and plays a multifaceted role in protein structure and function. nih.gov Its significance stems from the unique chemical properties of its side chain, which contains a thiol group (-SH).

Cysteine residues are critical for the structural integrity and biological activity of many proteins. creative-proteomics.com The thiol group can form disulfide bonds (-S-S-) with other cysteine residues through an oxidation reaction. creative-proteomics.comwikipedia.org These covalent cross-links are vital for stabilizing the three-dimensional structures of proteins, particularly those secreted from the cell, such as hormones and enzymes. wikipedia.orgnih.gov For instance, the hormone insulin (B600854) consists of two peptide chains linked by two disulfide bonds. wikipedia.org

Beyond its structural role, cysteine is frequently found in the active sites of enzymes, where its thiol group can act as a potent nucleophile. wikipedia.orgnih.gov The reactivity of the thiol is enhanced when it is in its deprotonated, thiolate form (R-S⁻). nih.govwikipedia.orgresearchgate.net This nucleophilicity is crucial for the catalytic activity of enzymes like cysteine proteases. rsc.org Cysteine residues also play a key role in binding metal ions, forming coordination complexes with metals such as zinc, copper, and iron, which are essential for the function of many proteins. wikipedia.org

The thiol group of cysteine is one of the most reactive functional groups in proteins. rsc.org It is readily oxidized and can participate in a variety of post-translational modifications that regulate protein activity. nih.govfrontiersin.org The thiol group's ability to undergo redox reactions is central to its role in antioxidant defense systems. creative-proteomics.comwikipedia.org Cysteine is a key component of the tripeptide glutathione, a major antioxidant that protects cells from damage by reactive oxygen species. creative-proteomics.comwikipedia.org

The high reactivity of the thiol group, however, also presents challenges in chemical synthesis. rsc.org Unprotected thiol groups can undergo undesirable side reactions, such as alkylation and oxidation, during peptide synthesis. rsc.org This necessitates the use of protecting groups to temporarily mask the thiol functionality, ensuring that it does not interfere with the desired peptide bond formation. rsc.org

Role of Cysteine in Protein Structure and Function

Strategic Importance of Protected Amino Acids in Organic Synthesis

The synthesis of complex organic molecules, such as peptides, often requires a multistep approach where different functional groups are sequentially modified. To achieve this level of control, chemists rely on the use of protecting groups.

A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to prevent it from reacting in a subsequent step of a synthesis. organic-chemistry.org This strategy is essential when a molecule contains multiple reactive sites, and only one is intended to react. labinsights.nl After the desired transformation is complete, the protecting group is removed to restore the original functionality. labinsights.nl

In peptide synthesis, protecting groups are crucial for preventing the amino group of one amino acid from reacting with the carboxyl group of another in an uncontrolled manner, which would lead to a mixture of unwanted products. chemscene.comlibretexts.org By protecting the amino group of the incoming amino acid, chemists can ensure that peptide bonds are formed in a specific and controlled sequence. americanpeptidesociety.orgresearchgate.net An ideal protecting group should be easy to introduce, stable under the reaction conditions of subsequent steps, and readily removable without affecting other parts of the molecule. researchgate.net

Boc-S-benzyl-L-cysteine is a derivative of L-cysteine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol group of the side chain is protected by a benzyl (B1604629) (Bzl) group. peptide.com This dual protection makes it a valuable building block in peptide synthesis for several reasons. chemimpex.com

The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions, typically with trifluoroacetic acid (TFA). americanpeptidesociety.orglibretexts.org The benzyl group, on the other hand, is more robust and requires stronger acidic conditions, such as treatment with hydrogen fluoride (B91410) (HF), for its removal. peptide.comucl.ac.uk This difference in lability allows for the selective deprotection of the amino group for peptide chain elongation while the thiol group remains protected, preventing side reactions. peptide.com

The use of Boc-S-benzyl-L-cysteine is a key component of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). rsc.orgpeptide.com This strategy allows for the stepwise assembly of a peptide chain on a solid support, with the Boc group being removed at each step to allow for the coupling of the next amino acid. rsc.orgucl.ac.uk The benzyl group on the cysteine side chain remains intact throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin. peptide.comucl.ac.uk This approach ensures the integrity of the cysteine residue and allows for the controlled formation of disulfide bonds after the peptide chain is fully assembled. chemimpex.com

Purpose of Protecting Groups in Multistep Synthesis

Historical Development of Cysteine Protecting Group Chemistry

The need to protect the reactive thiol group of cysteine during peptide synthesis was recognized early in the development of the field. The benzyl (Bzl) group was one of the first and has remained a widely used protecting group for cysteine. ucl.ac.ukresearchgate.net Its use in the first chemical synthesis of a polypeptide hormone, oxytocin (B344502), by Vincent du Vigneaud in 1953, was a landmark achievement that earned him the Nobel Prize in Chemistry in 1955. researchgate.net

The introduction of the tert-butyloxycarbonyl (Boc) group for the protection of amino groups in 1957 by Carpino, and McKay and Albertson, was another pivotal moment. rsc.orgucl.ac.uk This led to the development of the Boc/Bzl strategy for solid-phase peptide synthesis, a method revolutionized by Merrifield in 1963. rsc.orgucl.ac.uk

Over the past several decades, a vast array of protecting groups for the cysteine thiol have been developed, each with different deprotection conditions. ucl.ac.ukrsc.org This has led to the concept of "orthogonal" protection, where multiple protecting groups that can be removed under different, non-interfering conditions are used in the same synthesis. ucl.ac.ukiris-biotech.de This strategy is particularly important for the synthesis of complex peptides with multiple disulfide bonds, as it allows for their regioselective formation. ucl.ac.ukiris-biotech.de Researchers have developed various categories of protecting groups based on their lability, including acid-labile, base-labile, and those removable by oxidation, reduction, or enzymatic cleavage. rsc.orgucl.ac.uk This extensive toolbox of protecting groups has been instrumental in enabling the synthesis of increasingly complex and sophisticated peptides and proteins. ucl.ac.ukrsc.org

Evolution of Thiol Protection Strategies

The thiol (sulfhydryl, -SH) group of cysteine presents a unique challenge in peptide synthesis. Its high nucleophilicity and susceptibility to oxidation necessitate robust protection to prevent unwanted side reactions, such as alkylation, and to control the formation of specific disulfide bonds which are often crucial for a peptide's structure and function. ucl.ac.ukrsc.orgbachem.com

The evolution of thiol protection has been driven by the need for groups that are stable during peptide chain assembly but can be removed under specific conditions without damaging the final peptide. ucl.ac.uk This has led to the development of a diverse arsenal (B13267) of over 60 different protecting groups for cysteine. ucl.ac.ukrsc.org These strategies are often categorized by their deprotection method, such as acid-labile, base-labile, or those removed by reduction or oxidation. ucl.ac.uk

Historically, one of the most significant and earliest strategies involved the use of the benzyl (Bzl) group. rochester.edu Introduced for cysteine protection, the S-benzyl group proved highly effective due to its stability against the acidic and basic conditions used to remove N-terminal protecting groups. bachem.com This stability was a cornerstone of early peptide synthesis, including the groundbreaking synthesis of oxytocin by Vincent du Vigneaud in 1953. ucl.ac.ukebsco.com However, the primary drawback of the S-benzyl group is the harshness of its removal, typically requiring strong reducing conditions like sodium in liquid ammonia (B1221849) or very strong acids like liquid hydrogen fluoride (HF), which can degrade the finished peptide chain. ucl.ac.ukrochester.edu

This challenge spurred the development of more labile, or easily removed, protecting groups. The goal was to create "orthogonal" protection schemes, where different protecting groups on the same molecule can be removed independently under distinct, non-interfering conditions. ucl.ac.ukpeptide.comwikipedia.org This allows for complex manipulations, such as the regioselective formation of multiple disulfide bonds in a single peptide. wikipedia.orgd-nb.info The development of groups like trityl (Trt), acetamidomethyl (Acm), and tert-butylthiol (StBu) provided chemists with a range of options with varying degrees of lability, allowing for more sophisticated and milder synthetic routes. bachem.comcsic.eschemistryviews.org

Protecting GroupAbbreviationTypical Cleavage ConditionsKey Characteristics
BenzylBzlStrong acid (e.g., HF); Na/NH₃Very stable; requires harsh removal.
TritylTrtMild acid; oxidation (I₂)Acid-labile; bulky.
AcetamidomethylAcmHg(II) or Ag(I) salts; I₂Stable to HF; allows for late-stage disulfide formation.
tert-ButyltBuStrong acid (e.g., HF, TFMSA)Acid-labile, but more stable than Trt.
tert-ButylthiolStBuReduction (e.g., thiols like DTT)Cleaved by reducing agents; used in orthogonal schemes.

Contributions of Benzyl and Boc Protecting Groups to Peptide Synthesis Methodologies

The development of modern peptide synthesis, particularly the highly efficient solid-phase peptide synthesis (SPPS) pioneered by R. Bruce Merrifield, is inseparable from the contributions of the benzyl (Bzl) and tert-butyloxycarbonyl (Boc) protecting groups. csbio.commasterorganicchemistry.com

The benzyl group , often used to protect the side chains of amino acids like cysteine, aspartic acid, and serine, was a foundational tool. bachem.comfiveable.me Its key contribution was its stability. chem-station.com It could withstand the repeated cycles of N-terminal deprotection required to build a peptide chain one amino acid at a time. peptide.com This robustness made complex syntheses feasible. Vincent du Vigneaud's work, which heavily relied on benzyl protection for sulfur-containing compounds, earned him the 1955 Nobel Prize in Chemistry and demonstrated that synthetic peptides could be identical in function to natural ones. rochester.eduebsco.comwikipedia.org

The tert-butyloxycarbonyl (Boc) group , introduced by Carpino in 1957, revolutionized the field by providing a highly efficient, acid-labile protecting group for the N-terminal amine. ucl.ac.ukrsc.orgchempep.com Its removal with moderate acids like trifluoroacetic acid (TFA) was a much milder process than the methods used for other protecting groups of the era. chempep.combiotage.com

The genius of Merrifield's SPPS strategy, introduced in 1963, was the combination of these two groups into a cohesive system. peptide.comnih.gov In what became known as the Boc/Bzl strategy , the temporary N-terminal Boc group is removed at each step with TFA, while the "permanent" benzyl-based side-chain protecting groups remain attached. peptide.comcsbio.compeptide.com The benzyl groups are only removed at the very end of the synthesis, along with cleavage of the peptide from the solid resin support, using a very strong acid like HF. csbio.combiotage.com

This system is considered "quasi-orthogonal" because both protecting groups are acid-labile, but their removal relies on a significant difference in acid strength. biosynth.compeptide.com The Boc group is cleaved by moderate acid, while the benzyl group requires a much stronger acid. peptide.comcsbio.com This differential lability was the key that unlocked the automation of peptide synthesis, making it practical to create long and complex peptides that were previously inaccessible. peptide.compeptide.com The Boc/Bzl strategy dominated the field for decades and was instrumental in the synthesis of countless peptides for biological and pharmaceutical research. nih.gov

Protecting GroupAbbreviationProtectsTypical Cleavage ReagentRole in Boc/Bzl SPPS
tert-ButyloxycarbonylBocα-Amino groupTrifluoroacetic Acid (TFA)Temporary protection, removed at each cycle.
BenzylBzlSide-chain thiols, hydroxyls, carboxylsHydrogen Fluoride (HF)"Permanent" protection, removed in the final step.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4S B558077 N-[(1,1-Dimethylethoxy)carbonyl]-S(phenylmethyl)-L-cysteine CAS No. 5068-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVORPLRHYROAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5068-28-0
Record name NSC164041
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Ii. Synthetic Methodologies and Chemical Transformations

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-S-benzyl-L-cysteine is a key building block in solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides by allowing for their rapid and efficient assembly on a solid support. iris-biotech.dersc.org

The Boc/Bn protecting group strategy is a well-established method in SPPS. beilstein-journals.orgresearchgate.net In this approach, the temporary N-terminal protecting group is the acid-labile Boc group, while the permanent side-chain protecting groups, such as the benzyl (B1604629) group on cysteine, are more acid-stable. beilstein-journals.orgpeptide.com The Boc group is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA), while the benzyl group remains intact. beilstein-journals.orgpeptide.com The final cleavage of the completed peptide from the solid support and the removal of the side-chain benzyl protecting groups are accomplished using a much stronger acid, such as hydrofluoric acid (HF). beilstein-journals.orgresearchgate.net

Protecting GroupLabilityCleavage Reagent
Nα-BocAcid-labile (temporary)Trifluoroacetic acid (TFA)
S-Benzyl (Bn)Acid-stable (permanent)Hydrofluoric acid (HF)

Table 3: Protecting Groups in the Boc/Bn SPPS Strategy

In the stepwise elongation of a peptide chain using SPPS, Boc-S-benzyl-L-cysteine is activated at its carboxyl group and coupled to the free amino group of the growing peptide chain attached to the solid support. biosynth.com After the coupling reaction is complete, the N-terminal Boc group is removed, exposing a new amino group ready for the next coupling cycle. This process is repeated until the desired peptide sequence is assembled. The use of Boc-S-benzyl-L-cysteine ensures that the cysteine residue is incorporated into the peptide chain without any interference from its reactive thiol group.

The benzyl group provides robust protection for the cysteine thiol group throughout the entire peptide synthesis process. acs.org It is stable to the repetitive TFA treatments required for Boc group removal, preventing the thiol group from participating in any unwanted side reactions. nih.gov This ensures the integrity of the thiol group, which is often crucial for the biological activity and structure of the final peptide, particularly in cases where disulfide bond formation is required after deprotection. chemimpex.com The stability of the S-benzyl linkage under the conditions of peptide elongation is a key factor in the successful synthesis of cysteine-containing peptides using the Boc/Bn strategy.

Comparative Analysis with Fmoc/tert-butyl (tBu) SPPS Strategies

Solid-Phase Peptide Synthesis (SPPS) predominantly utilizes two main orthogonal protection strategies: the Boc/benzyl (Bzl) approach and the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approach. americanpeptidesociety.orgpeptide.com Boc-S-benzyl-L-cysteine is a cornerstone of the Boc/Bzl strategy.

The fundamental difference lies in the deprotection chemistry. In Boc/Bzl SPPS, the temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, like the S-benzyl on cysteine, and the resin linkage are cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). peptide.comresearchgate.net In contrast, the Fmoc/tBu strategy is considered more orthogonal. iris-biotech.de The Nα-Fmoc group is removed with a base (commonly piperidine), while the acid-labile side-chain protecting groups (e.g., trityl (Trt) for cysteine) and the resin linker are removed with TFA. americanpeptidesociety.orgresearchgate.net

The Boc/Bzl strategy, while historically significant, is now less common primarily due to the harsh and hazardous nature of HF required for final cleavage. iris-biotech.denih.gov The Fmoc/tBu method, with its milder deprotection conditions, has become the preferred choice for most applications, especially for the synthesis of long or modified peptides, as many post-translational modifications are not stable to HF. americanpeptidesociety.orgnih.gov However, Boc-based synthesis, incorporating derivatives like Boc-S-benzyl-L-cysteine, remains valuable for specific cases, such as the synthesis of shorter peptides or sequences prone to side reactions like racemization under the basic conditions of Fmoc deprotection. americanpeptidesociety.org

Table 1: Comparison of Boc/Bzl and Fmoc/tBu SPPS Strategies for Cysteine Incorporation

Feature Boc/Bzl Strategy (using Boc-S-benzyl-L-cysteine) Fmoc/tBu Strategy (using Fmoc-Cys(Trt)-OH)
Nα-Protection Boc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethyloxycarbonyl)
Nα-Deprotection Moderate Acid (e.g., 50% TFA in DCM) peptide.com Base (e.g., 20% piperidine (B6355638) in DMF) researchgate.net
Side-Chain Protection (Cys) Benzyl (Bzl) Trityl (Trt) or other acid-labile groups mdpi.com
Final Cleavage Strong Acid (e.g., HF) nih.gov High-percentage TFA researchgate.net
Orthogonality Partial; both protecting groups are acid-labile but with different sensitivities. peptide.comiris-biotech.de High; base-labile vs. acid-labile groups. peptide.com
Key Advantages Can be preferred for sequences prone to base-induced side reactions (e.g., racemization). americanpeptidesociety.org Milder overall conditions, avoids HF, compatible with a wider range of modifications and automated synthesis. americanpeptidesociety.orgiris-biotech.denih.gov
Key Disadvantages Requires handling of highly toxic and corrosive HF. iris-biotech.de Potential for aspartimide formation or racemization of sensitive residues. americanpeptidesociety.orgnih.gov

Solution-Phase Synthesis Incorporating Boc-S-benzyl-L-cysteine

While SPPS offers speed and ease of purification, solution-phase synthesis is often employed for large-scale production or for the synthesis of complex, non-linear structures where solid-phase techniques are not suitable. researchgate.net Boc-S-benzyl-L-cysteine is a valuable reagent in this context. The Boc/Bzl protection scheme is often preferred for solution-phase synthesis because the deprotection of other common N-terminal protecting groups can require conditions that complicate purification. researchgate.net The Boc group can be cleaved with TFA, and the resulting salt can be effectively used in subsequent coupling steps. researchgate.net

For peptide bond formation in solution-phase synthesis, the carboxylic acid of the N-protected amino acid must be activated to facilitate reaction with the free amine of the next amino acid. A common method is the conversion of Boc-S-benzyl-L-cysteine into an activated ester. These esters are sufficiently reactive to form an amide bond but are often stable enough to be purified and stored. chemimpex.comsci-hub.se

Examples of activated esters include:

p-Nitrophenyl esters: These were among the earlier forms of activated esters used and can be prepared from the protected amino acid. sci-hub.se

N-hydroxysuccinimide (NHS) esters: These are widely used due to their good reactivity and the water-solubility of the N-hydroxysuccinimide byproduct, which simplifies purification. chemimpex.comcreative-peptides.com

Pentachlorophenyl esters: These have also been utilized in peptide synthesis. sci-hub.se

The preparation of these activated esters is a crucial additional step required for their use in coupling reactions. researchgate.net

Boc-S-benzyl-L-cysteine is not limited to linear peptide synthesis. It serves as a versatile starting material for creating more complex molecular architectures. Its integration into peptide chains can enhance the stability and bioavailability of therapeutic peptides. The protected cysteine residue can be incorporated into various scaffolds, which can then be further modified. For example, research has shown the development of synthetic routes to biomimetic scaffolds where intermediates are compatible with peptide chemistry, allowing for the incorporation of peptide fragments. mdpi.com These strategies enable the construction of diverse molecules with potential applications in drug discovery and materials science. nih.gov

Derivatization to Activated Esters for Coupling Reactions

Advanced Derivatization and Chemical Modification

The N-hydroxysuccinimide (NHS) ester of Boc-S-benzyl-L-cysteine is a particularly important activated form of the compound. chemimpex.comcreative-peptides.com This derivative, formally named (S)-2,5-Dioxopyrrolidin-1-yl 3-(benzylthio)-2-((tert-butoxycarbonyl)amino)propanoate, is a stable, crystalline solid (melting point 115-120 °C) that can be readily handled and stored. sigmaaldrich.com It is synthesized by reacting Boc-S-benzyl-L-cysteine with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

This activated ester is a key reagent for:

Peptide Synthesis: It serves as a building block for incorporating the S-benzyl-cysteine residue into a growing peptide chain. chemimpex.com

Bioconjugation: It facilitates the attachment of the cysteine derivative to other biomolecules or surfaces, which is critical for developing targeted drug delivery systems and diagnostics. chemimpex.comchemimpex.com

Table 2: Properties of Boc-S-benzyl-L-cysteine N-hydroxysuccinimide Ester

Property Value Source(s)
Molecular Formula C19H24N2O6S
Molecular Weight 408.47 g/mol
Appearance White to off-white powder sigmaaldrich.com
Melting Point 115-120 °C sigmaaldrich.com
Purity (Typical) ≥ 98% (HPLC)
Storage 0-8 °C sigmaaldrich.com

Cyclic dipeptides (CDPs), also known as diketopiperazines, are conformationally constrained structures with significant biological activities and applications in nanomaterials. researchgate.net Boc-S-benzyl-L-cysteine is a precursor for synthesizing CDPs containing an S-benzyl-cysteine residue.

The synthesis often involves coupling Boc-S-benzyl-L-cysteine with another protected amino acid ester in solution. After the formation of the linear dipeptide, the N-terminal Boc group and the C-terminal ester group are removed, and the resulting amino acid is induced to cyclize head-to-tail. The S-benzyl protecting group remains intact during this process, providing a stable cyclic scaffold. researchgate.net Researchers have synthesized and studied the self-assembly properties of various CDPs based on S-benzyl-L-cysteine, demonstrating their potential to form functional materials like hydrogels. researchgate.net Alternative solid-phase methods have also been developed to synthesize cysteine-containing cyclic dipeptides, aiming to simplify the process and avoid side reactions like dimer formation via disulfide bonds, which necessitates thiol protection. google.com

Chemo- and Regioselective Functionalization Through the Thiol Moiety

The functionalization of Boc-S-benzyl-L-cysteine at its sulfur atom necessitates the initial cleavage of the S-benzyl protecting group to liberate the free thiol (sulfhydryl) group, yielding Boc-L-cysteine. This unmasked thiol is a potent and versatile nucleophile, enabling a wide array of subsequent chemical transformations. The high reactivity and specific properties of the thiol group, such as its soft nucleophilicity and susceptibility to oxidation, allow for highly chemo- and regioselective modifications, often in the presence of other sensitive functional groups like the Boc-protected amine and the carboxylic acid. nih.govnih.gov

Key strategies for the selective functionalization of the cysteine thiol include radical-mediated additions, conjugate additions, disulfide bond formation, and metal-catalyzed cross-coupling reactions. These methods are foundational in peptide chemistry, bioconjugation, and materials science. rsc.orgmdpi.com

Thiol-Ene and Thiol-Yne Radical Additions

The thiol-ene reaction, a radical-mediated "click" chemistry, provides a robust and highly efficient method for forming stable thioether linkages. mdpi.com This reaction proceeds via the addition of a thiyl radical, generated from the cysteine thiol, across a carbon-carbon double bond (an alkene). The process is typically initiated by light (photoinitiation) or a radical initiator and is known for its high selectivity, rapid kinetics, and tolerance of a wide range of functional groups. nih.govacs.org The reaction is highly chemoselective, as the radical mechanism is generally unreactive toward other nucleophilic or electrophilic groups present in amino acids. nih.gov The regioselectivity follows an anti-Markovnikov pattern, with the sulfur atom adding to the less substituted carbon of the double bond. sns.it

Similarly, the thiol-yne reaction involves the addition of a thiol across an alkyne, which can proceed sequentially to yield either a vinyl sulfide (B99878) or a dithioether adduct. This provides a pathway to introduce different functionalities. For instance, reacting the deprotected Boc-L-cysteine with propargyl bromide first yields an alkene-functionalized amino acid, which can then undergo further thiol-ene coupling. nih.gov

Research has demonstrated the utility of these reactions for the glycosylation of cysteine-containing peptides and the synthesis of functionalized biomolecules. nih.gov The use of photosensitizers and initiators allows the reaction to proceed under mild, often aqueous, conditions, making it suitable for complex biological molecules. acs.org

Table 1: Examples of Thiol-Ene Reactions with Cysteine Derivatives This table is interactive. Column headers can be clicked to sort data.

Thiol Substrate Alkene/Alkyne Partner Initiator/Catalyst Solvent Yield Reference
N-Boc-cysteine methyl ester Styrene Ru(bpy)₃Cl₂, Visible Light Acetonitrile (B52724) High acs.org
Glutathione (GSH) Alkene-modified Biotin (B1667282) Ru(bpy)₃Cl₂, p-toluidine, Visible Light Aqueous Buffer High acs.org
N-Acetyl-Cys Enose (alkene-linked sugar) DPAP, UV Light DMF >95% (conversion) nih.gov
Boc-Cys 4-bromo-1-butene, then Glycosyl thiol DPAP, UV Light DMF 97% nih.gov
Fmoc-Cys Alkene-linked Monosaccharide DPAP, UV Light DMF >95% (conversion) nih.gov

Michael Addition to Electron-Deficient Alkenes

The conjugate addition of the cysteine thiolate to electron-deficient alkenes, such as those found in maleimides, is one of the most widely used chemoselective ligation strategies. thno.orgfrontiersin.org The soft nature of the thiolate nucleophile makes it highly reactive toward soft electrophiles like the double bond of a maleimide (B117702) ring. nih.gov This reaction is exceptionally selective for cysteine residues over other amino acid side chains, proceeds rapidly under mild pH and aqueous conditions, and does not require a catalyst. thno.org

This high degree of chemoselectivity has made the thiol-maleimide reaction a cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs), labeling proteins with fluorescent dyes, and attaching peptides to various scaffolds. thno.orgfrontiersin.org While effective, the resulting thioether linkage can sometimes undergo a retro-Michael reaction, particularly in the presence of other thiols, which has prompted the development of more stable maleimide derivatives. thno.org

Table 2: Chemoselective Michael Additions on Thiol-Containing Molecules This table is interactive. Column headers can be clicked to sort data.

Thiol Substrate Electrophilic Partner Conditions Application Reference
Peptide with free Cys Maleimide-functionalized dye 1:3 DMF/H₂O, dark, 1h Fluorescent labeling of peptides frontiersin.org
Glutathione (GSH) ⁹⁰Y-DOTA-Maleimide Aqueous buffer Radiolabeling of peptides thno.org
Cysteine-containing peptide Maleimide-functionalized PEG Degassed aqueous solution Synthesis of peptide-polymer conjugates frontiersin.org

Regioselective Disulfide Bond Formation

The oxidation of two thiol groups to form a disulfide bond is a fundamental transformation in peptide and protein chemistry. When Boc-L-cysteine is the sole thiol present, oxidation (e.g., with air, iodine, or dimethyl sulfoxide) leads to the formation of the symmetrical homodimer, Boc-Cystine-Boc.

More sophisticated applications require regioselective disulfide bond formation, where a specific cysteine thiol is paired with another designated thiol in a molecule containing multiple cysteines. This is achieved using orthogonal protecting group strategies. rsc.orgresearchgate.net In this approach, different cysteine residues within a peptide are protected with groups that can be removed under different, non-interfering conditions. For example, one cysteine might be protected with an acid-labile group while another has a group removable by a mild reducing agent. researchgate.netacs.org By selectively deprotecting one pair of thiols at a time, specific disulfide bridges can be formed in a controlled, sequential manner, which is crucial for the synthesis of complex, multi-disulfide-containing peptides like conotoxins. rsc.orgacs.org

Another chemoselective method involves the reaction of a free thiol with an activated thiol derivative, such as a pyridinesulfenyl (S-Pyr) protected cysteine. The S-Pyr group acts as both a protecting and an activating group; a free thiol can attack the activated sulfur atom to form a mixed disulfide selectively. ucl.ac.uk

Metal-Mediated Thiol Arylation

Recent advancements in organometallic chemistry have introduced metal-catalyzed reactions for the selective functionalization of cysteine thiols. nih.gov Palladium- and gold-mediated cross-coupling reactions enable the S-arylation of cysteine residues. These reactions demonstrate high chemoselectivity for the thiol group, even in the presence of other potentially reactive amino acid side chains. nih.gov For example, palladium complexes can catalyze the coupling of a cysteine-containing peptide with a haloarene, forming a stable thioether bond. nih.gov This methodology opens new avenues for modifying peptides and proteins with a diverse range of aromatic moieties, including drugs and imaging agents.


Iii. Mechanistic Insights and Reactivity Analysis

Reactivity Profile of the Protected Cysteine Thiol Group

The S-benzyl protecting group imparts a degree of stability to the cysteine thiol, yet its reactivity remains a central consideration during peptide synthesis. The nature of this group influences both the deprotection strategies and the potential for unwanted side reactions.

The removal of the S-benzyl group is a critical step in the synthesis of cysteine-containing peptides. This deprotection is typically achieved under strong acidic conditions, most commonly with hydrogen fluoride (B91410) (HF). ucl.ac.ukresearchgate.net The mechanism of this cleavage is influenced by the acidity of the reaction medium. Under conditions of high acidity, such as in 90% HF, the deprotection proceeds effectively. researchgate.net However, in low acidity environments, which are often used for the cleavage of other protecting groups, the S-benzyl group can remain intact. researchgate.net

Alternative deprotection methods have been explored to circumvent the use of the highly toxic and corrosive HF. One such method involves the use of triisopropylsilane (B1312306) (TIS) in the presence of trifluoroacetic acid (TFA). nih.gov TIS can act as a reducing agent to facilitate the removal of the benzyl (B1604629) group. nih.gov The combination of scavengers, such as p-cresol (B1678582) and p-thiocresol, in the deprotection cocktail has been shown to significantly improve the recovery of the free cysteine thiol. researchgate.net

Table 1: Thiol Deprotection Methods for S-benzyl-L-cysteine

Reagent/Method Conditions Efficacy Reference
Hydrogen Fluoride (HF) High acidity (e.g., 90% HF) Effective researchgate.net
Hydrogen Fluoride (HF) Low acidity (e.g., HF:DMS, 1:3) Ineffective researchgate.net
Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) TFA/TIS (98/2), 37 °C Effective nih.gov
HF / p-cresol / p-thiocresol 90:5:5, v/v, 0°C, 1 h Nearly quantitative recovery researchgate.net

During peptide synthesis, the cysteine residue, even when protected, can be susceptible to side reactions. Two of the most common are oxidation and β-elimination.

Oxidation: The thioether in Boc-S-benzyl-L-cysteine can be oxidized to a sulfoxide (B87167). ug.edu.pl This can occur under standard solid-phase peptide synthesis conditions, although the rate of formation is generally low. researchgate.net The presence of the sulfoxide derivative can complicate the deprotection step, as it is more resistant to cleavage by high HF. researchgate.net Methods have been developed to reduce the sulfoxide back to the thioether prior to deprotection, such as treatment with a mixture of TFA, dimethyl sulfide (B99878) (DMS), and dichloromethane (B109758) (CH2Cl2) containing a chloride source. researchgate.net

β-Elimination: This side reaction is particularly prevalent under basic conditions, such as those used for the removal of the Fmoc protecting group in an alternative peptide synthesis strategy. researchgate.netpeptide.comiris-biotech.de The base can abstract a proton from the α-carbon, leading to the elimination of the protected thiol and the formation of a dehydroalanine (B155165) residue. researchgate.netpeptide.com This dehydroalanine can then react with nucleophiles present in the reaction mixture, such as piperidine (B6355638) (used for Fmoc deprotection), to form an undesirable 3-(1-piperidinyl)alanine adduct. peptide.comiris-biotech.de The use of sterically bulky protecting groups, such as the trityl group, can help to minimize this side reaction. peptide.com While the S-benzyl group is less prone to β-elimination than some other protecting groups, the risk still exists, especially with prolonged exposure to basic conditions. researchgate.net

Pathways for Thiol Deprotection and Cleavage

Stereochemical Considerations and Racemization Mechanisms

Maintaining the stereochemical integrity of the chiral α-carbon is a critical challenge in peptide synthesis. Racemization, the loss of stereochemical purity, can occur at various stages of the synthesis, particularly during the activation and coupling of amino acid residues.

The activation of the carboxylic acid group of Boc-S-benzyl-L-cysteine to form an active ester, a necessary step for peptide bond formation, significantly increases the acidity of the α-proton. This makes the α-carbon susceptible to deprotonation by base, leading to the formation of a planar enolate intermediate and subsequent racemization upon reprotonation. rsc.orgnih.gov Studies on N-benzyloxycarbonyl-S-benzyl-L-cysteine active esters have reported on their rates of racemization and coupling, highlighting the importance of carefully selecting coupling reagents and conditions to minimize this side reaction. rsc.org The "β-elimination–readdition" mechanism has also been investigated as a potential pathway for racemization in these derivatives. rsc.org

Several factors can influence the extent of racemization during the coupling of Boc-S-benzyl-L-cysteine.

Base: The presence and strength of the base used during the coupling reaction are critical. Tertiary amines, which are often added to neutralize the reaction mixture and facilitate the formation of the active ester, can promote racemization. nih.gov The choice of a weaker or more sterically hindered base can mitigate this issue.

Coupling Reagents: The type of coupling reagent employed plays a significant role. Carbodiimide-based reagents are generally considered to be less prone to causing racemization compared to phosphonium (B103445) or uronium salt-based reagents. wiley.com

Protecting Groups: The nature of the side-chain protecting group can also influence racemization. While the S-benzyl group itself does not directly participate in the most common racemization mechanisms, more acid-labile protecting groups have been evaluated in efforts to reduce cysteine racemization during Fmoc solid-phase peptide synthesis. nih.gov For C-terminal cysteine residues, the choice of protecting group can have a significant impact on epimerization, with some studies showing substantial racemization even with bulky groups like trityl. wiley.com

Temperature and Preactivation Time: Elevated temperatures and prolonged preactivation times can increase the rate of racemization. wiley.com

Table 2: Factors Influencing Cysteine Racemization During Peptide Synthesis

Factor Influence on Racemization Mitigation Strategies Reference
Base Strong bases promote racemization Use of weaker or sterically hindered bases nih.gov
Coupling Reagent Phosphonium/uronium salts can increase racemization Use of carbodiimide-based reagents wiley.com
S-Protecting Group Can influence epimerization of C-terminal Cys Selection of appropriate protecting groups wiley.com
Temperature Higher temperatures increase racemization rate Perform couplings at lower temperatures wiley.com
Preactivation Time Longer preactivation increases racemization Minimize preactivation time wiley.com

Investigation of Alpha-Carbon Racemization in Boc-S-benzyl-L-cysteine Active Esters

Coordination Chemistry of Cysteine-Derived Ligands

Cysteine and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions through their amine, carboxylate, and thiol groups. csic.es The presence of the S-benzyl protecting group in Boc-S-benzyl-L-cysteine modifies its coordination behavior.

The protected thiol group is generally not available for direct coordination to a metal center. However, studies on half-sandwich rhodium(III) complexes have shown that the N-Boc protected S-benzyl-L-cysteine can act as a bidentate ligand, coordinating through the carboxylate oxygen and the thioether sulfur (κ² O,S-coordination). csic.es In some cases, after removal of the Boc group, the resulting S-benzyl-L-cysteine can coordinate as a tridentate ligand, involving the amine, carboxylate, and thioether groups (κ³ N,O,S-coordination). csic.es The coordination mode can be influenced by the reaction conditions, such as the presence of a base. csic.es The chirality of the cysteine derivative can also induce diastereoselectivity in the resulting metal complexes. csic.es Recent research has also explored the use of S-benzyl-l-cysteine in the formation of 2D/3D halide perovskite interfaces, highlighting its role in influencing charge carrier transport properties. researchgate.net

Complexation with Transition Metals (e.g., Rhodium)

The coordination chemistry of Boc-S-benzyl-L-cysteine (referred to as HL3 in some literature) with transition metals has been explored, with rhodium(III) complexes being notable examples. csic.es The reaction of Boc-S-benzyl-L-cysteine with the rhodium dimer [{(η⁵-C₅Me₅)RhCl}₂(μ-Cl)₂] demonstrates the ligand's versatile binding capabilities, which are highly dependent on the reaction medium.

In a basic medium, the reaction between the N-Boc protected cysteine derivative and the rhodium dimer yields a neutral complex, [(η⁵-C₅Me₅)RhCl(κ²O,S-L3)]. researchgate.netnih.gov This outcome contrasts with the reactions of unprotected S-benzyl-L-cysteine (HL1) and its α-methylated analogue (HL2), which, under similar basic conditions, form mixtures of neutral κ²N,O-coordinated complexes and cationic κ³N,O,S-coordinated compounds. researchgate.net The presence of the bulky Boc protecting group on the nitrogen atom appears to sterically hinder its direct coordination in the initial complexation step under these conditions.

However, further reaction of the bidentate κ²O,S complex with a halide scavenger like silver hexafluoroantimonate (AgSbF₆) facilitates the formation of a cationic, tridentate complex, [(η⁵-C₅Me₅)Rh(κ³N,O,S-L)][SbF₆]. csic.esresearchgate.net This transformation highlights a stepwise pathway to achieve full coordination of the ligand. A neutral tridentate complex, [(η⁵-C₅Me₅)Rh(κ³N,O,S-L3-H)], can also be synthesized directly by reacting the rhodium dimer with Boc-S-benzyl-L-cysteine in the presence of two equivalents of a base like sodium bicarbonate (NaHCO₃). nih.gov

The formation of these rhodium complexes showcases the controlled preparation of half-sandwich rhodium(III) compounds where the metal itself becomes a stereogenic center. csic.esnih.gov

Analysis of Ligand Coordination Modes (e.g., κN,S, κN,O,S)

The coordination of Boc-S-benzyl-L-cysteine and related cysteine derivatives to rhodium centers can occur through several modes, denoted by the kappa (κ) notation, which specifies the coordinating atoms.

κ²N,S Coordination: In this mode, the ligand binds to the metal through the nitrogen of the amino group and the sulfur of the thioether. This is observed when S-benzyl-L-cysteine (HL1) reacts with the rhodium dimer, leading to cationic complexes of the formula [(η⁵-C₅Me₅)RhCl(HL)]Cl. researchgate.netnih.gov

κ²O,S Coordination: Here, the ligand chelates through a carboxylate oxygen and the thioether sulfur. For Boc-S-benzyl-L-cysteine (HL3), this is the predominant initial coordination mode in a basic medium, forming the neutral complex [(η⁵-C₅Me₅)RhCl(κ²O,S-L3)]. csic.esnih.gov The bulky Boc group on the nitrogen likely favors this arrangement by preventing immediate N-coordination.

κ²N,O Coordination: Binding through the amino nitrogen and a carboxylate oxygen is another possibility, observed for S-benzyl-L-cysteine (HL1) in basic media, resulting in neutral complexes like [(η⁵-C₅Me₅)RhCl(κ²N,O-L)]. researchgate.net

κ³N,O,S Coordination: This tridentate mode involves the simultaneous coordination of the amino nitrogen, a carboxylate oxygen, and the thioether sulfur. For Boc-S-benzyl-L-cysteine, this mode is achieved by treating the κ²O,S complex with AgSbF₆ to yield [(η⁵-C₅Me₅)Rh(κ³N,O,S-L)][SbF₆]. researchgate.net This demonstrates a facial coordination of the ligand to the rhodium center, occupying three coordination sites in a "three-legged piano-stool" geometry. csic.es

The specific coordination mode adopted is a result of a delicate balance between electronic factors, steric hindrance (particularly from the Boc group), and the reaction conditions, such as pH. csic.escsic.es

LigandReaction ConditionsResulting Rhodium ComplexCoordination ModeReference
S-benzyl-L-cysteine (HL1)Reaction with [{(η⁵-C₅Me₅)RhCl}₂(μ-Cl)₂][(η⁵-C₅Me₅)RhCl(HL1)]Clκ²N,S nih.gov
S-benzyl-L-cysteine (HL1)Basic medium[(η⁵-C₅Me₅)RhCl(κ²N,O-L1)]κ²N,O researchgate.net
Boc-S-benzyl-L-cysteine (HL3)Basic medium[(η⁵-C₅Me₅)RhCl(κ²O,S-L3)]κ²O,S csic.esnih.gov
Boc-S-benzyl-L-cysteine (HL3)Treatment of κ²O,S complex with AgSbF₆[(η⁵-C₅Me₅)Rh(κ³N,O,S-L3)][SbF₆]κ³N,O,S researchgate.net

Studies on Epimerization Processes at Metal Centers in Chiral Complexes

When a chiral ligand like Boc-S-benzyl-L-cysteine coordinates to a metal, the metal center itself can become a new stereogenic center. This can lead to the formation of diastereomers, which differ in the configuration at the metal atom. These diastereomers are also known as epimers.

In the synthesis of rhodium complexes with cysteine derivatives, the formation of mixtures of two epimers at the metal center is a common observation. researchgate.net For instance, the reaction of S-benzyl-L-cysteine (HL1) in a basic medium affords the neutral complex [(η⁵-C₅Me₅)RhCl(κ²N,O-L)] as a mixture of two epimers. researchgate.net Similarly, the κ²O,S-coordinated complex of Boc-S-benzyl-L-cysteine, [(η⁵-C₅Me₅)RhCl(κ²O,S-L3)], is formed as a mixture of two diastereomers depending on the configuration at the rhodium center. csic.esnih.gov

The existence and nature of these epimerization processes have been investigated using spectroscopic techniques and theoretical calculations. researchgate.net Variable-temperature ¹H NMR studies are particularly useful for observing the dynamic exchange processes that lead to the interconversion of these epimers. researchgate.netnih.gov These studies, complemented by theoretical calculations, help to discriminate the mechanisms of epimerization, providing insight into the stability and stereochemical flexibility of these chiral metal complexes. researchgate.net In the case of the tridentate κ³N,O,S cysteine-derived complexes, it has been found that both the rhodium and the alpha-carbon of the amino acid exclusively present the R configuration, thereby limiting the number of possible stereoisomers. csic.es

Iv. Applications in Advanced Bio Organic and Materials Science Research

Protein and Peptide Engineering Initiatives

Boc-S-benzyl-L-cysteine is an indispensable tool in protein and peptide engineering, where the goal is to design and construct novel biomolecules with tailored properties. Its use is central to strategies that require the precise incorporation of cysteine residues, which are pivotal for structural integrity and functional modification.

A key application of Boc-S-benzyl-L-cysteine is in the introduction of reactive thiol groups at specific sites within a protein's structure. In the process of solid-phase peptide synthesis (SPPS), Boc-S-benzyl-L-cysteine is incorporated into the growing peptide chain. rsc.org The benzyl (B1604629) group effectively shields the highly reactive thiol of the cysteine side chain, preventing undesired side reactions during the synthesis. rsc.orgucl.ac.uk

Once the full peptide or protein has been assembled, the benzyl protecting group can be removed under specific cleavage conditions, such as with strong acids like hydrogen fluoride (B91410) (HF), to expose the free sulfhydryl (-SH) group. rsc.orgresearchgate.net This newly exposed thiol group serves as a chemical handle for site-specific modification. Researchers can then conjugate a wide array of functional moieties, including fluorophores, drugs, or biotin (B1667282) tags, to this specific location, enabling the creation of advanced biotechnological tools like biosensors and therapeutic proteins.

Disulfide bonds (S-S) are critical for the tertiary and quaternary structure of many proteins, conferring stability and defining their biological activity. rsc.orgnih.gov Boc-S-benzyl-L-cysteine is instrumental in strategies aimed at forming these bonds in a controlled and regioselective manner. chemimpex.comrsc.org The challenge in synthesizing proteins with multiple cysteine residues is to ensure that the correct pairs of cysteines form disulfide bridges, avoiding a scramble of incorrect pairings. nih.gov

To achieve this, chemists employ orthogonal protection strategies. rsc.orgucl.ac.uk This involves using different types of protecting groups for different cysteine residues within the same peptide chain. These groups can be selectively removed under distinct chemical conditions without affecting the others. rsc.org The S-benzyl group is a key component of the Boc/Benzyl (Boc/Bn) synthesis strategy. rsc.orgucl.ac.uk For instance, a peptide could be synthesized with one pair of cysteines protected by benzyl groups and another pair by a different protecting group (e.g., Acm). The first pair of protecting groups can be removed and the disulfide bond formed, followed by the removal of the second set of groups and the formation of the second bond. This sequential approach, reliant on the stability of the S-benzyl group until its targeted cleavage, is paramount for the correct folding and synthesis of complex, multi-disulfide-containing proteins. nih.gov

Table 1: Orthogonal Protection Strategies Involving S-Benzyl-Cysteine

Cysteine Protecting Group 1Deprotection Condition 1Cysteine Protecting Group 2Deprotection Condition 2Application Example
S-benzyl (Bzl)Strong acid (e.g., HF) researchgate.netS-acetamidomethyl (Acm)Iodine, Thallium(III) trifluoroacetateRegioselective formation of two distinct disulfide bonds in a synthetic peptide. nih.gov
S-benzyl (Bzl)Strong acid (e.g., HF) researchgate.netS-trityl (Trt)Mild acid / Oxidative conditionsStepwise disulfide bond formation in complex protein synthesis. nih.gov
S-4-methylbenzyl (Meb)HF/anisole researchgate.netThiazolidine (Thz)MethoxyamineSynthesis of proteins requiring both N-terminal and side-chain cysteine modifications. rsc.org

The ability to precisely incorporate cysteine residues and control disulfide bonding allows for the engineering of peptides and proteins with enhanced characteristics. chemimpex.com Cyclic peptides, often created by forming a disulfide bridge between two cysteine residues, generally exhibit greater stability against proteolytic degradation and can have improved binding affinity and specificity compared to their linear counterparts. chemimpex.comnih.gov Boc-S-benzyl-L-cysteine is a fundamental building block for creating these stabilized structures. chemimpex.com

Furthermore, the introduction of cysteine via this protected derivative enables the synthesis of peptide-based drugs with improved pharmacokinetic profiles. The strategic placement of disulfide bonds can lock a peptide into its most active conformation, enhancing its therapeutic efficacy and bioavailability. chemimpex.com

Facilitation of Controlled Disulfide Bond Formation in Peptides and Proteins

Bioconjugation and Probe Development

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Boc-S-benzyl-L-cysteine is a key enabler of this technology, providing a pathway to introduce a uniquely reactive functional group for subsequent ligation reactions. chemimpex.com

One of the most prevalent bioconjugation strategies is the reaction between a thiol and a maleimide (B117702). The thiol group of a cysteine residue, which can be introduced into a peptide using Boc-S-benzyl-L-cysteine, is highly nucleophilic and reacts specifically with the double bond of a maleimide group via a Michael addition reaction. researchgate.net This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), forming a stable covalent thioether bond.

This chemistry is widely used to tag proteins and peptides with probes. nih.gov After synthesizing a peptide with a cysteine residue (from the deprotected Boc-S-benzyl-L-cysteine) at a desired position, a maleimide-functionalized molecule—such as a fluorescent dye, a nanoparticle, or a drug molecule—can be attached. lookchem.com This site-specific labeling is critical for a variety of applications, from tracking proteins in living cells to creating targeted antibody-drug conjugates (ADCs).

Table 2: Research Findings in Thiol-Maleimide Conjugation

Research AreaFindingSignificance
Antibody-Drug Conjugates (ADCs)Maleimide chemistry is used to link cytotoxic drugs to cysteine residues in monoclonal antibodies. Creates targeted cancer therapies that deliver a potent payload directly to tumor cells.
Protein LabelingThe reaction rate of thiol-maleimide conjugation is approximately 1000 times faster than the reaction with amines at neutral pH. Enables highly specific and chemoselective labeling of cysteine residues even in the presence of numerous lysine (B10760008) residues.
Hydrogel FormationPeptides containing cysteine can be crosslinked with maleimide-functionalized polymers.Forms biocompatible hydrogels for tissue engineering and controlled drug release applications.
Biosensor DevelopmentCysteine-containing peptides immobilized on a surface can capture maleimide-tagged analytes.Facilitates the development of sensitive and specific diagnostic platforms.

The fundamental purpose of using Boc-S-benzyl-L-cysteine in synthesis is the selective and precise placement of a sulfur-containing amino acid into a growing peptide chain. chemimpex.comchemimpex.com This selectivity is the foundation for creating complex bioactive molecules and pharmaceuticals. chemimpex.com Researchers can design peptides where the position of the cysteine residue is critical for its interaction with a biological target, such as the active site of an enzyme. chemimpex.com

By synthesizing a series of peptide analogues where the position of the S-benzyl-protected cysteine is varied, scientists can perform structure-activity relationship (SAR) studies. These studies help to identify the optimal position of the sulfur-containing moiety to maximize the desired biological activity, whether it be for enzyme inhibition, receptor binding, or another therapeutic function. chemimpex.combas.bg This targeted approach is a cornerstone of modern drug discovery and medicinal chemistry. chemimpex.com

Utilization in Thiol-Maleimide Conjugation for Biomolecule Tagging

Supramolecular Chemistry and Nanomaterial Design

In supramolecular chemistry, the focus is on harnessing non-covalent interactions—such as hydrogen bonding, hydrophobic interactions, and π–π stacking—to direct the self-assembly of molecules into larger, well-defined structures. S-benzyl-L-cysteine is particularly adept in this field, contributing significantly to the formation of nanomaterials like nanofibrils and hydrogels. The tert-butyloxycarbonyl (Boc) group in Boc-S-benzyl-L-cysteine is a common protecting group used during the synthesis of the peptide building blocks for these materials. nih.gov

Cyclic dipeptides (CDPs), also known as diketopiperazines, are among the simplest peptide derivatives. Their rigid structure and stability against enzymatic degradation make them ideal candidates for building blocks in nanotechnology. researchgate.netresearchgate.net When S-benzyl-L-cysteine is incorporated into a CDP structure, its side chain plays a pivotal role in guiding the self-assembly process.

Researchers have synthesized and studied sets of S-benzyl-L-cysteine-based CDPs to understand their self-assembly behavior. researchgate.netarxiv.org A notable study involved a series of six CDPs, designated P1 through P6, where S-benzyl-L-cysteine was paired with another amino acid of varying hydrophobicity. researchgate.netarxiv.org This systematic variation allowed for a detailed investigation into how the chemical structure dictates the self-assembly pathway. The self-assembly is primarily driven by a combination of intermolecular hydrogen bonds between the peptide backbones and hydrophobic and π–π stacking interactions involving the benzyl groups and other nonpolar side chains. arxiv.orgnih.gov These interactions lead to the formation of ordered, hierarchical structures, starting from individual CDP molecules that associate into larger aggregates.

For instance, the cyclic dipeptide cyclo-(Leu-S-Bzl-Cys) (P1) was reported to self-assemble in aqueous solutions under physiological conditions (37°C and pH 7.46). researchgate.netresearchgate.net The process begins with the aggregation of CDP molecules, driven by hydrophobic forces and hydrogen bonding, leading to the formation of protofibrils that subsequently intertwine to create a complex network. researchgate.netresearchgate.net

The self-assembly of S-benzyl-L-cysteine-containing CDPs often results in the formation of highly ordered, entangled nanofibrillar networks. researchgate.netarxiv.org These networks are the foundational structure for supramolecular hydrogels, which are three-dimensional networks capable of entrapping large amounts of water. researchgate.net

The fabrication process typically involves dissolving the CDP in a suitable solvent system, such as a methanol-water mixture, and then inducing self-assembly, often through a change in temperature or solvent composition. researchgate.netarxiv.org As the CDPs assemble, they form long nanofibers, which are often characterized by a high content of β-sheet secondary structures. researchgate.netresearchgate.net This β-sheet arrangement, where peptide backbones are aligned and stabilized by hydrogen bonds, is a common motif in self-assembling peptides and is confirmed using techniques like Fourier-transform infrared (FT-IR) and circular dichroism (CD) spectroscopy. researchgate.netresearchgate.net

Microscopic analysis using techniques like atomic force microscopy (AFM) and field-emission scanning electron microscopy (FE-SEM) reveals the morphology of these networks. researchgate.net For example, the hydrogel formed from cyclo-(Leu-S-Bzl-Cys) consists of a highly cross-linked network of nanofibrils that create cages, effectively immobilizing water molecules to form a stable gel. researchgate.netresearchgate.net These hydrogels can be remarkably stable, with some reported to last for over a year without deformation and exhibiting stability over a wide pH range (6-12). researchgate.netresearchgate.net Beyond CDPs, S-benzyl-L-cysteine has also been incorporated into other polymer architectures, such as 8-arm star block copolypeptides, to create hydrogels with specific mechanical properties. acs.org

A key goal in materials science is to understand and control the relationship between a molecule's structure and the macroscopic properties of the resulting material. In the context of S-benzyl-L-cysteine-based materials, research has shown a clear correlation between the amino acid composition of the CDPs and the properties of the hydrogels they form. researchgate.netarxiv.org

The hydrophobicity of the amino acid paired with S-benzyl-L-cysteine significantly influences the gelation propensity and the morphology of the resulting nanofibrillar networks. researchgate.netarxiv.org By systematically varying this second amino acid, researchers can tune the properties of the material. For example, the study of the P1-P6 series of CDPs demonstrated that increasing the hydrophobicity of the amino acid side chain affects the self-assembly process and the characteristics of the final hydrogel. researchgate.netarxiv.org Each distinct CDP was found to yield a unique nanofibrillar network, showcasing different morphological features. arxiv.org

The driving forces behind assembly—hydrogen bonding and hydrophobic interactions—are crucial. researchgate.net While hydrogen bonding provides the directional interactions to form the core β-sheet structure of the fibrils, the hydrophobic and aromatic side chains, particularly the S-benzyl group, contribute significantly to the stability and packing of these fibrils. arxiv.orgnih.gov This interplay dictates properties such as the hydrogel's mechanical strength, thermal stability (thermoreversibility), and its ability to entrap and release other molecules, which was demonstrated in a study on the sustainable release of the anticancer drug 5-fluorouracil (B62378). researchgate.net

Interactive Table 1: S-benzyl-L-cysteine-Containing Cyclic Dipeptides (CDPs) for Self-Assembly Studies A series of CDPs synthesized to study the effect of varying hydrophobicity on self-assembly and hydrogelation properties. researchgate.netarxiv.org

Peptide ID Structure Paired Amino Acid Key Feature of Paired Amino Acid
P1 cyclo-(Leu-S-Bzl-Cys) Leucine (Leu) Aliphatic, hydrophobic
P2 cyclo-(Ile-S-Bzl-Cys) Isoleucine (Ile) Aliphatic, hydrophobic (β-branched)
P3 cyclo-(Val-S-Bzl-Cys) Valine (Val) Aliphatic, hydrophobic (β-branched)
P4 cyclo-(Ala-S-Bzl-Cys) Alanine (Ala) Small, aliphatic
P5 cyclo-(Phe-S-Bzl-Cys) Phenylalanine (Phe) Aromatic, hydrophobic
P6 cyclo-(Trp-S-Bzl-Cys) Tryptophan (Trp) Aromatic, hydrophobic (indole ring)

Interactive Table 2: Properties of a Hydrogel from cyclo-(Leu-S-Bzl-Cys) [P1] This table summarizes the key characteristics of the super hydrogelator formed from the P1 cyclic dipeptide. researchgate.netresearchgate.net

Property Finding Analytical Technique(s)
Formation Condition Hydrogel forms at physiological conditions (37°C, pH 7.46) Visual observation
Morphology Highly cross-linked nanofibrillar network AFM, FE-SEM
Secondary Structure Antiparallel β-sheet arrangement CD, FT-IR, ThT binding assay
Mechanical Strength Forms a robust, stable gel Rheology
Stability Stable for over a year; stable in pH range 6-12 Long-term observation, pH testing
Thermal Behavior Thermoreversible Temperature-controlled studies

| Application | Sustainable release of 5-fluorouracil | In vitro drug release studies |

V. Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Molecular and Supramolecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural analysis of Boc-S-benzyl-L-cysteine, providing precise details about the molecule's atomic connectivity and conformational preferences in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are critical for its characterization. chemicalbook.com

In the ¹H NMR spectrum, distinct signals correspond to the different protons within the molecule. The nine protons of the tert-butoxycarbonyl (Boc) protecting group typically produce a sharp singlet around 1.4 ppm. The aromatic protons of the benzyl (B1604629) group are observed in the downfield region, generally between 7.2 and 7.3 ppm, as a multiplet. The two benzylic protons (S-CH₂) attached to the sulfur atom usually appear as a singlet near 3.7 ppm, though they can sometimes present as a more complex AB quartet. The α-proton of the cysteine backbone resonates at approximately 4.3 to 4.6 ppm and is often split into a doublet of doublets by the adjacent β-protons. These β-protons are found further upfield, as a multiplet around 2.8 to 3.0 ppm. The amide (NH) proton signal is typically located between 5.0 and 6.0 ppm, and its coupling with the α-proton provides valuable conformational data. chemicalbook.comcdnsciencepub.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. Key resonances include the carbonyl carbon of the Boc group at about 80 ppm and its quaternary carbon near 28 ppm. The benzyl group's aromatic carbons appear in the 127-138 ppm range. The benzylic carbon (S-CH₂) is typically found at approximately 36 ppm. Within the cysteine residue, the α-carbon signal is observed around 53 ppm, while the β-carbon is near 34 ppm. The most deshielded signal belongs to the carboxylic acid carbonyl carbon, which resonates at approximately 172 ppm. chemicalbook.comguidechem.comguidechem.com

Table 1: Representative ¹H NMR Chemical Shifts for Boc-S-benzyl-L-cysteine

Proton Assignment Chemical Shift (ppm) Multiplicity
Boc (9H) ~1.4 s
β-CH₂ (2H) ~2.8-3.0 m
S-CH₂ (2H) ~3.7 s or ABq
α-CH (1H) ~4.3-4.6 dd
NH (1H) ~5.0-6.0 d
Aromatic (5H) ~7.2-7.3 m

Data sourced from multiple references providing similar ranges. chemicalbook.comcdnsciencepub.com

Table 2: Representative ¹³C NMR Chemical Shifts for Boc-S-benzyl-L-cysteine

Carbon Assignment Chemical Shift (ppm)
Boc (CH₃) ~28
β-CH₂ ~34
S-CH₂ ~36
α-CH ~53
Boc (C) ~80
Aromatic ~127-138
C=O (acid) ~172

Data sourced from multiple references providing similar ranges. chemicalbook.comguidechem.comguidechem.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the various functional groups in Boc-S-benzyl-L-cysteine and analyzing intermolecular forces like hydrogen bonding. researchgate.net The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific chemical bonds. nih.gov

A key feature in the FT-IR spectrum is the N-H stretching vibration, which typically appears in the 3300-3400 cm⁻¹ region. The shape and exact position of this band can indicate the extent of hydrogen bonding. researchgate.net A broad band in this area suggests strong intermolecular hydrogen bonding, a common feature in the solid state. The C-H stretching vibrations from the aliphatic and aromatic parts of the molecule are found just below and above 3000 cm⁻¹, respectively.

Two distinct carbonyl (C=O) stretching bands are prominent in the spectrum. The urethane (B1682113) carbonyl of the Boc group gives a strong, sharp absorption around 1690-1710 cm⁻¹. The carboxylic acid carbonyl stretch is also found in this region, typically as a broader band at approximately 1710-1730 cm⁻¹. The broadening of the carboxylic acid peak is often due to hydrogen-bonded dimers. Additionally, C-O stretching vibrations from both the carboxylic acid and the Boc group are located in the 1200-1300 cm⁻¹ range, while the N-H bending vibration is typically observed around 1510-1530 cm⁻¹. nih.govresearchgate.net

Table 3: Key FT-IR Absorption Bands for Boc-S-benzyl-L-cysteine

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch ~3300-3400
C-H (aromatic) Stretch >3000
C-H (aliphatic) Stretch <3000
C=O (acid) Stretch ~1710-1730
C=O (urethane) Stretch ~1690-1710
N-H Bend ~1510-1530
C-O Stretch ~1200-1300

Data compiled from typical values for these functional groups. nih.govresearchgate.net

X-ray Crystallography for Atomic-Resolution Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of Boc-S-benzyl-L-cysteine at atomic resolution. This technique involves diffracting X-rays through a single crystal of the compound to map the electron density and, consequently, the positions of all atoms in the crystal lattice. This reveals detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for Boc-S-benzyl-L-cysteine is not detailed in the provided search results, related studies on similar molecules, like S-benzyl-L-cysteine, show that such analyses are powerful. researchgate.net For instance, the crystal structure of S-benzyl-L-cysteine reveals a zwitterionic form with specific conformations and a complex network of hydrogen bonds. researchgate.net A crystallographic study of Boc-S-benzyl-L-cysteine would similarly be expected to confirm the L-configuration at the chiral α-carbon and elucidate the preferred conformations of the flexible side chains. A key aspect would be the characterization of the hydrogen-bonding network, likely involving the carboxylic acid forming dimers and the amide group participating as a hydrogen bond donor. researchgate.netscience.gov

Circular Dichroism (CD) Spectroscopy for Chiral and Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it an excellent tool for studying chiral molecules like Boc-S-benzyl-L-cysteine. nih.gov The inherent chirality of the L-cysteine backbone results in a characteristic CD spectrum.

For L-amino acids, the CD spectrum typically shows a negative Cotton effect around 220 nm, arising from the n→π* electronic transition of the amide carbonyl group. researchgate.net A positive Cotton effect from the π→π* transition of the same group is usually observed near 200 nm. The presence of the S-benzyl group introduces an aromatic chromophore, which can contribute to and complicate the CD spectrum. CD spectroscopy is highly sensitive to the molecule's conformation, and any changes in the solvent or temperature that alter the conformational equilibrium can be detected as changes in the spectrum. nih.gov While Boc-S-benzyl-L-cysteine is a single amino acid derivative and lacks a formal secondary structure, CD provides valuable insights into its preferred conformation in solution. acs.org

Chromatographic Separations in Research Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for Boc-S-benzyl-L-cysteine, frequently used to assess its purity, monitor the progress of chemical reactions, and for purification. google.comnih.gov

The most common HPLC method for this compound is reversed-phase chromatography. This technique employs a nonpolar stationary phase, such as C18-silica, and a polar mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure sharp peaks and consistent retention times, an acid modifier like trifluoroacetic acid (TFA) is often added to the mobile phase to suppress the ionization of the carboxylic acid group. Detection is commonly performed using a UV detector at wavelengths around 210-220 nm, where the amide and carbonyl groups absorb, or at approximately 254 nm to specifically detect the benzyl group's aromatic ring.

HPLC allows for the accurate determination of the purity of a Boc-S-benzyl-L-cysteine sample by comparing the area of its corresponding peak to the total area of all peaks in the chromatogram. nih.gov It is also an indispensable tool for tracking the progress of reactions, for example, in peptide synthesis, where the consumption of Boc-S-benzyl-L-cysteine and the formation of the product can be monitored over time. google.com

Table 4: List of Compound Names

Compound Name
Boc-S-benzyl-L-cysteine
Acetonitrile
Methanol

Reversed-Phase HPLC for Diastereomeric and Enantiomeric Resolution

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. While direct enantiomeric separation of Boc-S-benzyl-L-cysteine would require a chiral stationary phase (CSP), an effective indirect method involves its conversion into a chiral derivatizing agent.

Specifically, Boc-S-benzyl-L-cysteine can serve as a precursor for the synthesis of N-tert-butyloxycarbonyl-L-cysteine (Boc-L-cysteine). akjournals.com This chiral reagent, when combined with o-phthaldialdehyde (OPA), reacts with primary amines of other amino acids to form fluorescent, diastereomeric isoindole derivatives. akjournals.comacademicjournals.org These diastereomers, possessing different physicochemical properties, can then be resolved on standard, achiral RP-HPLC columns, such as a C18 column. nih.govnih.gov

The efficacy of this method has been demonstrated in the analysis of serine enantiomers. akjournals.com In this approach, the D- and L-serine are derivatized with the OPA/Boc-L-cysteine reagent, yielding diastereomers that are baseline separated. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol or acetonitrile. akjournals.com This strategy allows for the accurate quantification of enantiomers in various samples, including biological matrices, after appropriate sample preparation. akjournals.com

Table 1: HPLC Parameters for Resolution of Serine Diastereomers using OPA/Boc-L-cysteine Derivatization Data derived from studies on serine enantiomers derivatized with OPA/Boc-L-cysteine. akjournals.com

ParameterValue/Condition
Stationary PhaseReversed-Phase C18
Mobile PhaseMethanol/Aqueous Buffer Gradient
DetectionFluorimetric
Resolution (Rs)3.42
Limit of Detection (LOD)~2.5 x 10-9 mol L-1
Limit of Quantification (LOQ)~8.4 x 10-9 mol L-1

Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid and High-Resolution Chiral Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. amazonaws.comresearchgate.net These enhancements are achieved by using columns packed with sub-2 µm porous particles or sub-3 µm superficially porous particles, which operate at much higher pressures. amazonaws.com

The diastereomeric separation method described for HPLC using an OPA/Boc-L-cysteine derivatizing agent can be transferred to a UHPLC platform. This transition would result in dramatically shorter analysis times, often reducing run times from over 30 minutes to just a few minutes, and sharper, more resolved peaks. researchgate.netresearchgate.net The increased peak capacity of UHPLC is particularly advantageous for analyzing complex samples where multiple components might otherwise co-elute. researchgate.net For the chiral analysis of cysteine enantiomers, UHPLC methods have been developed that provide baseline resolution in under 10 minutes, demonstrating the power of this technology for high-throughput applications. researchgate.net

Table 2: Comparison of Typical HPLC and UHPLC Performance in Chiral Analysis General comparative data based on literature. amazonaws.comresearchgate.net

ParameterConventional HPLCUHPLC
Particle Size3.5 - 5 µm< 2 µm
Typical Analysis Time15 - 60 min1 - 10 min
Operating Pressure< 400 bar600 - 1500 bar
Efficiency/ResolutionGoodVery High
Solvent ConsumptionHigherLower

Mass Spectrometry-Based Characterization and Detection

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of molecules like Boc-S-benzyl-L-cysteine.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules without causing significant fragmentation. nih.govlibretexts.org This makes it ideal for accurately determining the molecular weight of protected amino acids and peptides. nih.gov For Boc-S-benzyl-L-cysteine (C₁₅H₂₁NO₄S, Molecular Weight: 311.40 g/mol ), ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 312.41. High-resolution mass spectrometry can confirm the elemental composition with high accuracy, typically better than 5 ppm. mdpi.com The technique is routinely coupled with liquid chromatography (LC-ESI-MS) for purity assessment and identification of byproducts in synthetic preparations. americanpharmaceuticalreview.com

Prior to the widespread adoption of ESI, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique for analyzing polar, non-volatile, and high molecular weight compounds. oup.comoup.com In this method, the analyte is dissolved in a non-volatile liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process desorbs and ionizes the analyte, allowing for mass analysis. FAB-MS has been successfully used to characterize protected amino acids and confirm the structures of complex synthetic peptides containing residues like Boc-S-benzyl-L-cysteine. google.com While largely superseded by ESI for many applications, FAB-MS can still provide valuable structural information, particularly for certain classes of compounds.

The analysis of cysteine-containing peptides from complex biological samples, such as protein digests, often requires enrichment to overcome their low abundance. mdpi.comnih.gov These strategies typically exploit the unique reactivity of the cysteine thiol group. While the thiol of Boc-S-benzyl-L-cysteine is protected, this compound is relevant in the broader context of peptide synthesis and analysis. ucl.ac.uk In a peptide containing multiple cysteine residues, one could be protected as the S-benzyl derivative while others are left free or have more labile protecting groups.

Enrichment methods often involve the covalent capture of free thiol groups onto a solid support. mdpi.comnih.gov For example, resins functionalized with maleimide (B117702) groups react specifically with thiols to immobilize the peptides. mdpi.com After washing away non-cysteine-containing peptides, the captured peptides can be released and analyzed. Such strategies reduce sample complexity and significantly increase the concentration of the target analytes, facilitating their subsequent detection by mass spectrometry. mdpi.comnih.govresearchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Complex Molecule Analysis

Derivatization Techniques for Analytical Enhancement

Derivatization is a chemical modification process used to improve the analytical properties of a compound. This can involve enhancing chromatographic separation, increasing detection sensitivity, or improving ionization efficiency in mass spectrometry. science.govresearchgate.net

In the context of Boc-S-benzyl-L-cysteine, derivatization can be viewed in two ways:

Using its derivative as a reagent: As discussed previously, Boc-L-cysteine (derived from Boc-S-benzyl-L-cysteine) is used with OPA to derivatize other amino acids. akjournals.comacademicjournals.org This reaction attaches a fluorescent tag, enabling highly sensitive detection by fluorescence detectors following HPLC separation—a significant enhancement over standard UV detection. academicjournals.org

Derivatizing the cysteine residue itself: After removal of the Boc and S-benzyl protecting groups, the resulting cysteine residue within a peptide can be derivatized to enhance its detection. Maleimide-based reagents containing fluorescent moieties or permanently charged groups are commonly used. mdpi.com For instance, tagging the cysteine thiol with a quaternary ammonium (B1175870) group introduces a fixed positive charge. mdpi.comnih.gov This pre-charged tag dramatically improves ionization efficiency in positive-ion ESI-MS, leading to ultrasensitive detection limits, which is crucial for identifying trace-level peptides in proteomics research. mdpi.com

Pre-Column Derivatization for Amino Acid Analysis

Pre-column derivatization is a widely adopted strategy in high-performance liquid chromatography (HPLC) to enhance the detection and separation of amino acids like Boc-S-benzyl-L-cysteine, which lack a strong chromophore for UV detection. This process involves reacting the analyte with a derivatizing agent to form a product with improved chromatographic and detection properties.

A common approach involves the use of o-phthaldialdehyde (OPA) in conjunction with a chiral thiol. akjournals.comacademicjournals.org For instance, N-tert-butyloxycarbonyl-L-cysteine (Boc-L-cysteine), which can be prepared from Boc-S-benzyl-L-cysteine, is used with OPA for the pre-column derivatization of amino acid standards. akjournals.com This reaction yields highly fluorescent isoindole derivatives, enabling sensitive detection. akjournals.com The stability of these derivatives is a critical factor, with studies showing that the diastereomers formed can have varying decomposition half-lives. akjournals.com For example, when reacting serine with OPA and Boc-L-cysteine, the half-life was found to be approximately 90.5 minutes for the D-serine diastereomer and 62.5 minutes for the L-serine diastereomer. akjournals.com

The efficiency of the derivatization reaction is influenced by several factors, including the ratio of the amino acid to the OPA-thiol reagent. akjournals.com Research has demonstrated that different ratios can lead to variations in the peak areas of the resulting derivatives. akjournals.com Automated pre-column derivatization systems integrated into HPLC instruments offer a rapid and reproducible method for analyzing amino acid enantiomers. academicjournals.org These systems can perform the derivatization reaction just before injection onto the column, ensuring the analysis of even unstable derivatives. academicjournals.org

Parameter Finding Reference
Derivatization Reagento-phthaldialdehyde (OPA) and N-tert-butyloxycarbonyl-L-cysteine (Boc-L-cysteine) akjournals.com
Detection MethodFluorescence akjournals.comacademicjournals.org
Key ConsiderationStability of diastereomers akjournals.com
AutomationAutomated pre-column derivatization devices integrated into HPLC systems academicjournals.org

Fixed Charge Tag Derivatization for Improved Ionization Efficiency in Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the analysis of peptides and amino acids. However, the ionization efficiency of these molecules can sometimes be low, limiting detection sensitivity. Fixed charge tag derivatization is a technique used to overcome this limitation by introducing a permanently charged group onto the analyte. mdpi.com

This method significantly enhances the ionization efficiency of the derivatized molecule, leading to more sensitive detection in electrospray ionization mass spectrometry (ESI-MS). mdpi.com For cysteine-containing peptides, a strategy involves capturing the peptide on a solid support and then tagging it with a fixed charge reagent. mdpi.com For example, 2,4,6-triphenylpyrylium (B3243816) salt can be used to form 2,4,6-triphenylpyridinium derivatives of peptides containing a lysine (B10760008) residue. mdpi.com This modification results in a fixed positive charge, which improves the peptide's response in the mass spectrometer. mdpi.com

The presence of the fixed charge tag can also influence the fragmentation pattern of the peptide during tandem mass spectrometry (MS/MS) analysis. The 2,4,6-triphenylpyridinium-modified peptides often generate an abundant protonated 2,4,6-triphenylpyridinium ion, which can serve as a reporter ion for multiple reaction monitoring (MRM) analysis. mdpi.com This approach has proven to be highly sensitive, allowing for the analysis of trace amounts of peptides. mdpi.com

Derivatization Strategy Reagent Example Benefit Reference
Fixed Charge Tagging2,4,6-triphenylpyrylium saltEnhanced ionization efficiency for sensitive MS detection mdpi.com
On-Resin Capturing and DerivatizationMaleimide-functionalized resinSelective enrichment of cysteine-containing peptides mdpi.com

Chiral Derivatizing Agents for Enantiomeric Discrimination

The determination of the enantiomeric purity of chiral compounds like Boc-S-benzyl-L-cysteine is of paramount importance. Chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic or spectroscopic techniques. wikipedia.org

A widely used class of CDAs for amino acids is based on the reaction of the amino group with a chiral reagent. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide, FDAA) and its analogs are classic examples. nih.gov FDAA reacts with the primary amine of an amino acid to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC. nih.govnih.gov

Other chiral derivatizing agents include o-phthaldialdehyde (OPA) used in combination with chiral thiols like N-isobutyryl-L-cysteine (IBLC). lcms.cz This combination forms fluorescent diastereomers that can be separated by UHPLC, allowing for high-resolution enantioseparation of amino acids. lcms.cz The choice of the chiral derivatizing agent is critical and depends on the specific amino acid and the analytical technique being used. For instance, some CDAs are designed to produce highly fluorescent derivatives for sensitive detection. nih.gov The development of new and improved CDAs continues to be an active area of research, aiming for faster reaction times and better separation of the resulting diastereomers. nih.gov

Chiral Derivatizing Agent Principle Analytical Technique Reference
Marfey's Reagent (FDAA)Forms diastereomers by reacting with the amino groupHPLC, Ion Mobility Mass Spectrometry nih.govnih.gov
o-Phthaldialdehyde (OPA) with N-isobutyryl-L-cysteine (IBLC)Forms fluorescent diastereomersUHPLC with fluorescence detection lcms.cz
(S)-Naproxen-benzotriazole ((S)-Nap-Btz)Fast derivatization of proteinogenic amino acid enantiomersNot specified nih.gov

Vi. Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for examining the electronic characteristics of molecules like Boc-S-benzyl-L-cysteine. DFT calculations allow for the determination of various electronic properties that are crucial for understanding the molecule's stability and reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Studies on related cysteine derivatives have shown that DFT can be used to predict reactivity. For instance, computational predictions of thiol reactivity often utilize DFT-calculated parameters like Fukui functions, local softness, and electrophilicity indices, which are then compared with experimental values. nih.gov In the context of Boc-S-benzyl-L-cysteine, the electronic landscape is significantly influenced by the electron-donating tert-butoxycarbonyl (Boc) group and the aromatic benzyl (B1604629) group. DFT can map the electrostatic potential surface, revealing electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack, respectively.

Furthermore, DFT is employed to analyze the structural parameters and vibrational frequencies. In a study on S-benzyl-L-cysteine-containing cyclic dipeptides, DFT analysis was part of a comprehensive approach to elucidate the relationship between molecular structure and material properties like gelation. researchgate.net Such calculations can confirm ground-state geometries and provide theoretical vibrational spectra that aid in the interpretation of experimental data from techniques like FTIR spectroscopy.

Calculated PropertyDescriptionTypical Application for Boc-S-benzyl-L-cysteine
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Predicting susceptibility to oxidation and reaction with electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Predicting reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates chemical stability; a larger gap implies higher stability and lower reactivity.
Electrostatic Potential A map of charge distribution on the molecule's surface.Identifying sites for non-covalent interactions (e.g., hydrogen bonding) and chemical reactions.
Mulliken/NBO Charges Calculated atomic charges within the molecule.Quantifying the electron distribution and identifying reactive atoms.

Biophysical Calculations for Understanding Self-Assembly Phenomena

The self-assembly of amino acid derivatives into ordered supramolecular structures is a phenomenon of significant scientific interest, driven by a delicate balance of non-covalent interactions. Biophysical calculations are essential for dissecting these driving forces, which include hydrogen bonding, hydrophobic interactions, π-π stacking, and van der Waals forces. nih.govnih.gov For Boc-S-benzyl-L-cysteine, the interplay between the hydrophobic benzyl and Boc groups, and the hydrogen-bonding capacity of the carboxylic acid and amide moieties, creates a propensity for self-association.

These calculations help explain how modifications, such as the introduction of the Boc protecting group, influence the nature and morphology of the resulting self-assembled structures. nih.gov The calculations can model the formation of β-sheet-like structures, which are common in peptide self-assembly and are stabilized by a network of intermolecular hydrogen bonds. nih.govacs.org Understanding these interactions at a quantitative level is crucial for designing new materials with tailored properties for applications in drug delivery and tissue engineering. nih.gov

Interaction TypeContributing Moiety in Boc-S-benzyl-L-cysteineRole in Self-Assembly
Hydrogen Bonding Carboxylic acid (-COOH), Amide (N-H)Directional interaction that promotes the formation of ordered networks, such as β-sheets.
π-π Stacking Benzyl groupAromatic ring stacking contributes to the stabilization of fibrillar or layered structures.
Hydrophobic Interactions Benzyl group, tert-butyl groupDrives the aggregation of nonpolar groups to minimize contact with aqueous environments.
Van der Waals Forces Entire moleculeGeneral, non-specific attractive forces that contribute to the overall cohesion of the assembly.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states (TS) and reaction energy profiles that are often difficult to obtain experimentally. rsc.org For reactions involving Boc-S-benzyl-L-cysteine, such as peptide couplings or modifications of the side chain, computational models can predict the most likely reaction pathways.

Methods like DFT are used to locate the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate. acs.org The calculation of activation free energies (ΔG‡) allows for the quantitative comparison of different potential pathways, identifying the kinetically favored route. acs.org For example, in a Michael addition reaction involving a thiol, computational methods can predict reactivity by calculating the kinetic barriers of the reaction. nih.gov

A key technique in these studies is the Intrinsic Reaction Coordinate (IRC) calculation, which traces the minimum energy path from a transition state down to the corresponding reactants and products, verifying that the located TS correctly connects the intended species. acs.org These models can account for solvent effects, which are critical for accurately representing experimental conditions, often using approaches like the Polarizable Continuum Model (PCM). rsc.org By visualizing the geometry of a transition state, chemists can understand the key interactions that stabilize it and lead to product formation, guiding the optimization of reaction conditions or catalyst design.

Computational MethodPurposeInformation Obtained
Transition State (TS) Search To locate the highest energy point along the reaction coordinate.Geometry of the transition state, imaginary vibrational frequency.
Activation Energy (ΔG‡) Calculation To determine the kinetic barrier of a reaction step.Reaction rate prediction; comparison of competing pathways. acs.org
Intrinsic Reaction Coordinate (IRC) To confirm the connection between a TS and its reactants/products.The minimum energy path of the reaction. acs.org
Solvent Modeling (e.g., PCM/SMD) To include the effect of the solvent on the reaction.More accurate energies and geometries in solution. rsc.orgacs.org

Theoretical Prediction of Chiral Interactions and Epimerization Pathways

Maintaining chiral integrity is paramount in the synthesis and application of enantiopure compounds like Boc-S-benzyl-L-cysteine. Theoretical calculations provide a framework for understanding and predicting the stereochemical outcomes of reactions. By modeling the transition states leading to different stereoisomers (diastereomers or enantiomers), the origins of stereoselectivity can be elucidated. rsc.org

The diastereoselectivity of many reactions is determined by subtle differences in the activation energies of competing transition states, often arising from steric hindrance or specific non-covalent interactions like CH/π bonds. acs.org Computational models can quantify these energy differences (ΔΔG‡), allowing for a theoretical prediction of diastereomeric or enantiomeric ratios that can be compared with experimental results. acs.orgacs.org

Furthermore, computational chemistry is used to investigate potential pathways for racemization or epimerization. For an amino acid derivative, epimerization at the α-carbon typically involves the formation of an enolate intermediate. Theoretical calculations can determine the energy barrier for this process by modeling the deprotonation at the α-carbon and the subsequent reprotonation. Factors that influence this barrier, such as solvent, base strength, and electronic effects from protecting groups, can be systematically studied. For instance, theoretical models can explain why racemization might be disfavored under certain conditions due to factors like ring strain in cyclic intermediates. nih.gov This predictive capability is crucial for developing robust synthetic and purification protocols, such as crystallization-induced dynamic transformation, where understanding epimerization pathways is key. rsc.org

Vii. Future Perspectives and Interdisciplinary Research Directions

Development of Novel Protecting Group Chemistries for Cysteine

The benzyl (B1604629) group of Boc-S-benzyl-L-cysteine has been a reliable protecting group for the thiol side chain of cysteine for decades, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. beilstein-journals.orgbachem.compeptide.com However, the quest for greater efficiency, orthogonality, and milder deprotection conditions has spurred the development of a diverse arsenal (B13267) of new protecting groups. acs.orgucl.ac.ukresearchgate.net

The development of orthogonal protecting groups, which can be selectively removed without affecting others, is paramount for the synthesis of complex peptides with multiple disulfide bonds. acs.orgucl.ac.uk This has led to the exploration of groups with varying lability to acids, bases, reducing agents, and even light. A review of over 60 different cysteine protecting groups highlights the extensive efforts in this area. acs.orgucl.ac.ukresearchgate.net

Recent innovations include disulfide-based protecting groups like Sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT), which offer advantages over the traditional S-tert-butylsulfenyl (StBu) group due to their faster deprotection times with reducing agents like dithiothreitol (B142953) (DTT). csic.escsic.es Kinetic studies have shown that while the deprotection of Fmoc-Cys(StBu)-OH can take over four hours, Fmoc-Cys(SIT)-OH is deprotected in less than 40 minutes, and Fmoc-Cys(MOT)-OH in under 20 minutes under similar conditions. csic.escsic.es Another promising development is the thiol-labile pyridazinedione (PD) protecting group, which demonstrates near-quantitative deprotection under mild reducing conditions and is compatible with both standard and microwave-assisted SPPS. peptide.com

The table below provides a comparative overview of various cysteine protecting groups, including the classic benzyl group, and newer alternatives, detailing their deprotection conditions and compatibility with major SPPS strategies.

Protecting GroupAbbreviationDeprotection ConditionsSPPS CompatibilityKey Features
BenzylBzlStrong acids (e.g., HF)Boc/BzlHistorically significant, requires harsh deprotection. beilstein-journals.orgbachem.com
TritylTrtMild acids (e.g., dilute TFA), I2, AgOAcFmoc/tBuAcid-labile, widely used in Fmoc synthesis. bachem.comnih.gov
DiphenylmethylDpmStronger acids than Trt (e.g., 60-90% TFA)Fmoc/tBuOffers intermediate acid lability. researchgate.netcsic.es
AcetamidomethylAcmMercury(II) acetate, iodine, silver saltsBothStable to both Boc and Fmoc conditions, requires specific deprotection. bachem.comscribd.com
tert-ButyltBuHg(OAc)2, PdCl2Fmoc/tBuStable to TFA, requires metal-mediated deprotection. ucl.ac.uk
tert-ButylsulfenylStBuReducing agents (e.g., thiols, phosphines)Fmoc/tBuThiol-labile, but deprotection can be sluggish. peptide.com
4-MethoxybenzylMobHF, TFMSA, DTNP/thioanisoleBoc/BzlAcid-labile, removable under specific conditions. bachem.comscribd.com
TetrahydropyranylThpAcid-labile (e.g., TFA/H2O/TIS)Fmoc/tBuReduces racemization compared to Trt. researchgate.netcsic.es
Sec-isoamyl mercaptanSITReducing agents (e.g., DTT)Fmoc/tBuFaster deprotection than StBu. csic.escsic.es
2-Methyloxolane-3-thiolMOTReducing agents (e.g., DTT)Fmoc/tBuEven faster deprotection than SIT. csic.escsic.es
PyridazinedionePDThiols (e.g., DTT)Fmoc/tBuThiol-labile with rapid deprotection kinetics. peptide.com

Exploration of Boc-S-benzyl-L-cysteine in New Therapeutic Modalities

Boc-S-benzyl-L-cysteine and its derivatives are instrumental in the development of novel therapeutic modalities, moving beyond simple peptide synthesis to the creation of sophisticated and targeted drugs. chemimpex.com The incorporation of S-benzyl-L-cysteine into peptide chains can enhance their stability, specificity, and bioavailability, making them more effective as therapeutic agents for a range of diseases, including cancer and infectious diseases.

A significant area of application is in bioconjugation, where Boc-S-benzyl-L-cysteine N-hydroxysuccinimide ester serves as a valuable tool for attaching functional molecules to biomolecules. csic.es This is particularly relevant in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs), where precise modification can improve the therapeutic efficacy and reduce side effects. ucl.ac.ukcsic.es The ability to introduce a protected cysteine at a specific site allows for the subsequent attachment of drugs, imaging agents, or other moieties after deprotection of the thiol group. chemimpex.com

Furthermore, non-natural cysteine derivatives are being used to improve the pharmacokinetic properties of therapeutic proteins and peptides. For instance, PEGylation of cysteine residues can extend the half-life of these biomolecules in the bloodstream. ucl.ac.uk The versatility of Boc-S-benzyl-L-cysteine as a starting material for these modifications underscores its importance in modern drug discovery. iris-biotech.delookchem.com

Integration into Advanced Functional Material Synthesis

The unique properties of the S-benzyl-L-cysteine moiety are being harnessed to create advanced functional materials with applications in biomedicine and environmental science. A key area of research is the development of self-assembling peptides that form hydrogels. bachem.comacs.orgresearchgate.netresearchgate.netnih.gov These hydrogels, which are highly biocompatible and can be designed to be stimuli-responsive, are promising candidates for drug delivery, tissue engineering, and wound healing. acs.orgresearchgate.netresearchgate.netnih.govmdpi.com

For example, a cyclic dipeptide containing S-benzyl-L-cysteine has been shown to form a stable hydrogel under physiological conditions. bachem.comacs.orgnih.gov This hydrogel demonstrated the ability to encapsulate and sustainably release the anticancer drug 5-fluorouracil (B62378), highlighting its potential to enhance the efficacy of cancer therapies. acs.org The mechanical properties of these hydrogels can be tuned by altering the peptide sequence and concentration. researchgate.netresearchgate.net

In another innovative application, S-benzyl-L-cysteine has been used to crosslink natural polymers like DNA and alginate to create nanogels with potent antibacterial activity against biofilm-forming bacteria. researchgate.netmdpi.com These S-benzyl-L-cysteine-modified nanogels showed low cytotoxicity to normal cells, offering a potential alternative to conventional antibiotics for treating resistant infections. mdpi.com The synthesis of these materials often involves the initial protection of the cysteine residue, for which Boc-S-benzyl-L-cysteine is a suitable starting material.

The development of stimuli-responsive hydrogels is a particularly active area of research. chemrxiv.orgwiley.commdpi.com These materials can undergo structural and mechanical changes in response to environmental cues such as pH, temperature, or redox potential. wiley.commdpi.com An oxidation-responsive supramolecular hydrogel based on a fluorenylmethyloxycarbonyl (Fmoc)-protected S-benzyl-L-cysteine derivative has been reported to exhibit autonomous gel-sol-gel transitions, demonstrating the potential for creating dynamic and adaptive soft materials. chemrxiv.org

The incorporation of Boc-protected amino acids, including cysteine derivatives, into metal-organic frameworks (MOFs) is also being explored to create chiral porous materials for applications in enantioselective separation and catalysis. sysu.edu.cnresearchgate.netnih.govacs.orggoogle.com

Material TypeKey ComponentsPotential ApplicationsResearch Findings
Peptide HydrogelsSelf-assembling cyclic or linear peptides with S-benzyl-L-cysteineDrug delivery, tissue engineering, wound healingForm stable, biocompatible gels; can encapsulate and sustainably release drugs. bachem.comacs.orgresearchgate.netnih.gov
Antibacterial NanogelsDNA or alginate crosslinked with S-benzyl-L-cysteineTreatment of antibiotic-resistant infectionsPotent activity against biofilm-forming bacteria with low cytotoxicity. researchgate.netmdpi.com
Stimuli-Responsive HydrogelsFmoc-S-benzyl-L-cysteine derivativesSmart materials, biosensors, actuatorsExhibit autonomous phase transitions in response to oxidation. chemrxiv.orgwiley.commdpi.com
Chiral Metal-Organic FrameworksBoc-protected amino acids as linkersEnantioselective separations, catalysisCreation of porous materials with tailored chirality. sysu.edu.cnresearchgate.netnih.govacs.orggoogle.com

Innovations in High-Throughput Synthetic and Analytical Research Methodologies

The advancement of high-throughput technologies is revolutionizing the pace of research and development in fields that utilize Boc-S-benzyl-L-cysteine. Automated solid-phase peptide synthesis (SPPS) has become a standard technique, enabling the rapid and efficient production of peptides. beilstein-journals.orgnih.goviris-biotech.de Both Boc/Bzl and Fmoc/tBu strategies are amenable to automation, which allows for the synthesis of large numbers of peptides for screening and optimization studies. beilstein-journals.orgnih.goviris-biotech.de

High-throughput screening methods are being developed to rapidly assess the biological activities of peptide libraries. nih.govcreative-peptides.com For instance, a methodology for the combinatorial synthesis and screening of cyclic peptide libraries has been established, allowing for the discovery of analogues with improved therapeutic indices. nih.gov These libraries can be designed to include cysteine residues, introduced using protected forms like Boc-S-benzyl-L-cysteine, to explore the role of disulfide bridges or for subsequent modification.

In the context of antibody-drug conjugates, high-throughput cysteine scanning has been employed to identify stable conjugation sites on antibodies. fluorochem.co.uk This involves systematically replacing amino acids with cysteine and evaluating the stability of the resulting conjugates, a process that generates large datasets and requires efficient analytical techniques.

Furthermore, advancements in analytical methods, such as mass spectrometry, are crucial for the characterization of complex peptides and materials synthesized using Boc-S-benzyl-L-cysteine. nih.gov These techniques are essential for verifying the correct sequence of peptides, confirming the presence of desired modifications, and assessing the purity of the final products. The integration of these high-throughput synthetic and analytical approaches is accelerating the discovery and development of new therapeutics and functional materials based on this versatile chemical compound.

Q & A

Q. What are the standard synthetic protocols for Boc-S-benzyl-L-cysteine, and how can reproducibility be ensured?

Boc-S-benzyl-L-cysteine is synthesized via reaction of L-cysteine with benzyl bromide to protect the thiol group, followed by Boc (tert-butoxycarbonyl) protection of the amine using Boc₂O under basic conditions (aqueous or anhydrous) . Key steps:

  • Purification via column chromatography or recrystallization.
  • Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm molecular structure (C15_{15}H21_{21}NO4_4S, MW 311.40 g/mol) .
  • Purity assessment via HPLC (>95% recommended for peptide synthesis).

Q. How does Boc-S-benzyl-L-cysteine function in peptide synthesis, and what are its critical protective roles?

The Boc group protects the α-amine during solid-phase peptide synthesis (SPPS), while the S-benzyl group shields the cysteine thiol from oxidation or unwanted disulfide formation. This dual protection ensures controlled deprotection sequences, enabling precise incorporation into peptide chains .

  • Key application : Synthesis of disulfide-rich peptides, where selective deprotection (e.g., TFA for Boc, HF for S-benzyl) is required .

Q. What analytical techniques are essential for characterizing Boc-S-benzyl-L-cysteine and verifying its purity?

  • Spectroscopy : NMR to confirm proton environments (e.g., tert-butyl group at δ 1.4 ppm).
  • Mass spectrometry : ESI-MS for molecular ion verification (m/z 311.4).
  • Chromatography : HPLC with UV detection (λ = 214 nm) for purity assessment.
  • Melting point analysis : Consistency with literature values (if available) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Boc-S-benzyl-L-cysteine synthesis to minimize side products?

  • Control pH : Use buffered conditions (pH 8–9) during Boc protection to avoid amine protonation.
  • Temperature modulation : Conduct reactions at 0–4°C to reduce racemization.
  • Solvent selection : Anhydrous DCM or THF for anhydrous Boc₂O reactions; aqueous/organic biphasic systems for scalability .
  • Monitoring : TLC or LC-MS to track reaction progress and detect intermediates.

Q. What strategies resolve discrepancies in NMR data for Boc-S-benzyl-L-cysteine derivatives?

  • Artifact identification : Check for residual solvents (e.g., DMSO-d6 peaks) or moisture-induced hydrolysis.
  • Dynamic effects : Rotameric equilibria in the S-benzyl group may split peaks; use elevated temperatures or DMF-d7 to simplify spectra.
  • Cross-validation : Compare with computational models (DFT-based chemical shift predictions) .

Q. How do competing deprotection methods for the S-benzyl group impact peptide integrity?

  • HF vs. TFA-thiolysis : HF cleaves S-benzyl efficiently but requires specialized equipment. TFA-thiolysis (e.g., using mercaptoethanol) is milder but may require extended reaction times.
  • Side reactions : HF can hydrolyze sensitive peptide bonds; TFA may protonate unprotected amines, leading to aggregation.
  • Recommendation : Use HF for small-scale syntheses and TFA-thiolysis for larger, disulfide-rich peptides .

Data Analysis and Experimental Design

Q. How should researchers address low yields in Boc-S-benzyl-L-cysteine-mediated peptide couplings?

  • Diagnostic steps :
  • Verify coupling agent efficiency (e.g., HATU vs. DCC).
  • Assess steric hindrance from adjacent residues.
  • Test for thiol oxidation (use argon atmosphere).
    • Optimization : Pre-activate the amino acid with 1 eq. HOAt to enhance reactivity .

Q. What methodologies validate the stability of the Boc group under varying experimental conditions?

  • Accelerated degradation studies : Expose the compound to acidic (TFA), basic (NH₄OH), or nucleophilic (DTT) conditions.
  • Monitoring : Use LC-MS to detect deprotection products (e.g., tert-butyl cation at m/z 57).
  • Findings : Boc is stable to nucleophiles (e.g., piperidine) but labile in >50% TFA .

Tables for Quick Reference

Property Value Source
Molecular FormulaC15_{15}H21_{21}NO4_4SPubChem
CAS RN5068-28-0CAS Common Chemistry
Molecular Weight311.40 g/molPubChem
StabilityStable to bases, labile in strong acidsSynthesis protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.